molecular formula C₁₄H₁₂F₃NO₂S B030319 Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 175277-03-9

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No. B030319
M. Wt: 315.31 g/mol
InChI Key: LPIXRQSYBTUXOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves multiple steps, including condensation reactions, cyclization, and substitution processes. One approach for synthesizing similar compounds involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by spectral analysis and X-ray diffraction studies (Achutha et al., 2017). Another method involves reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, with properties further investigated through density functional theory (DFT) and spectroscopic methods (Haroon et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using spectroscopic techniques and single crystal X-ray diffraction. The structural stability is often attributed to intramolecular hydrogen bonds and π-π interactions, contributing to the compound's unique properties (Achutha et al., 2017). DFT studies provide insights into the molecular geometry, vibrational assignments, and chemical shifts, offering a theoretical perspective that complements experimental data (Haroon et al., 2018).

Scientific Research Applications

  • Scientific Field : Pharmacology

    • Application Summary : This compound has been used in the study of inflammatory pathways and ER stress pathway .
    • Methods of Application : The methods involve studying the expression of genes and proteins involved in the inflammatory pathways, ER stress pathway, and molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .
    • Results or Outcomes : The results of these studies are not specified in the source .
  • Scientific Field : Neurology

    • Application Summary : It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
    • Methods of Application : The methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Scientific Field : Organic Chemistry

    • Application Summary : This compound may be used to synthesize other complex organic molecules .
    • Methods of Application : The methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : It can be used as a building block in the synthesis of pharmaceuticals .
    • Methods of Application : The methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Scientific Field : Organic Synthesis

    • Application Summary : This compound may be used to synthesize other complex organic molecules .
    • Methods of Application : The methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : It can be used as a building block in the synthesis of pharmaceuticals .
    • Methods of Application : The methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .

properties

IUPAC Name

ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIXRQSYBTUXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371915
Record name Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

CAS RN

175277-03-9
Record name Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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